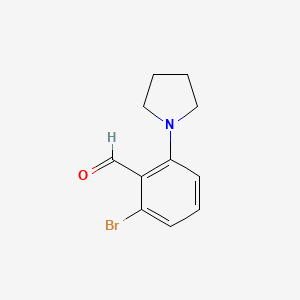

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

Übersicht

Beschreibung

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12BrNO. It is a brominated benzaldehyde derivative where the bromine atom is positioned at the 2nd carbon of the benzene ring, and a pyrrolidine ring is attached to the 6th carbon. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde typically involves the bromination of 6-(pyrrolidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd position of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or water.

Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Compounds

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that lead to the development of compounds with specific biological activities. For instance, it can be utilized in synthesizing thiosemicarbazones, which have shown promising results in biological assays against various diseases .

1.2 Biological Activity

Research has indicated that derivatives of this compound exhibit notable biological activities. For example, compounds synthesized from this aldehyde have demonstrated inhibitory effects on certain enzymes, with varying potencies based on structural modifications. A study reported that specific derivatives exhibited IC50 values indicating their effectiveness as potential therapeutic agents .

Synthetic Applications

2.1 Organic Synthesis

The compound is instrumental in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can participate in nucleophilic substitutions and coupling reactions, making it a versatile building block for constructing complex organic molecules .

2.2 Case Studies in Synthesis

A notable case study involves the synthesis of pyrrolidine-based compounds using this compound as a starting material. The synthetic pathway typically involves bromination followed by alkylation and cyclization steps to create more complex structures with potential biological activity .

Agricultural Applications

3.1 Herbicidal Activity

Recent research has identified this compound derivatives as having herbicidal properties. These compounds are being explored for their effectiveness in controlling weed populations in agricultural settings, offering a potential alternative to traditional herbicides .

3.2 Development of Agrochemicals

The compound's structure allows for the design of agrochemicals that target specific plant species while minimizing harm to non-target organisms. This specificity is crucial for sustainable agricultural practices and pest management strategies .

Data Tables

To summarize the findings related to the applications of this compound, the following tables provide insights into its biological activities and synthetic applications.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; derivatives show enzyme inhibition |

| Biological Activity | IC50 values range indicating potency against various targets |

| Synthetic Applications | Versatile building block; participates in nucleophilic substitutions |

| Agricultural Applications | Herbicidal properties; potential for targeted weed control |

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various reaction pathways. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity by binding to active sites or altering their conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-6-(pyrrolidin-1-yl)pyridine

- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- 2-Bromo-6-(pyrrolidin-1-yl)benzoic acid

Uniqueness

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both the bromine atom and the pyrrolidine ring allows for versatile chemical transformations and potential biological activity.

Biologische Aktivität

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by a bromine atom at the 2-position and a pyrrolidine ring at the 6-position of a benzaldehyde structure. Its molecular formula is C11H12BrN, with a molecular weight of approximately 254.123 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and as a building block in medicinal chemistry.

Chemical Structure and Properties

The unique structural features of this compound contribute to its chemical reactivity and biological activity. The bromine atom enhances binding affinity through halogen bonding, while the pyrrolidine ring facilitates stable complex formation with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN |

| Molecular Weight | 254.123 g/mol |

| Structural Features | Bromine, Pyrrolidine |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Modulation : The compound has been identified as a modulator of enzyme activity, influencing biochemical pathways and cellular responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are still required to confirm these findings.

- Anticancer Potential : There is ongoing research exploring its potential as an anticancer agent, particularly due to its interactions with specific cellular targets.

Case Studies

While direct case studies specifically on this compound are scarce, related compounds have been studied extensively. For instance:

- Interaction with Cytochrome P450 Enzymes : Similar compounds have shown interactions with cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.

- Cell Signaling Pathways : Studies indicate that compounds with similar structures can influence G-protein coupled receptors (GPCRs) and ion channels, suggesting that this compound may have comparable effects.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Enzyme Interaction Studies : The compound has demonstrated the ability to form stable complexes with proteins, which can alter enzyme activity and downstream signaling pathways.

| Biological Activity | Observation |

|---|---|

| Enzyme Modulation | Alters activity of oxidoreductases |

| Antimicrobial Activity | Potential effects observed; further studies needed |

| Anticancer Activity | Investigated for effects on tumor cell viability |

Eigenschaften

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKLFSBFDYBQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743016 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-38-7 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.